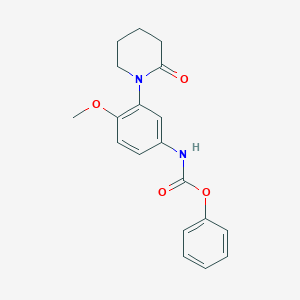
Phenyl (4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of apixaban , a direct inhibitor of activated factor X (FXa), which is used for the prevention and treatment of various thromboembolic diseases .
Synthesis Analysis
While the exact synthesis process for “Phenyl (4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)carbamate” is not available, apixaban, a related compound, was synthesized by modifying the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
This compound could potentially be used in the development of new antimicrobial agents . The structure of this compound allows it to interact with various biological targets, which could lead to significant antibacterial and antifungal activity .
Cancer Treatment
The compound may have potential applications in the treatment of triple-negative breast cancer (TNBC) . It could be used to develop inhibitors for EGFR and VEGFR-2, proteins associated with TNBC progression .
Nonlinear Optical (NLO) Applications
The compound could have applications in the field of data storage, optical communication, and harmonic generators . Its structure could exhibit significant NLO properties due to its excellent characteristics such as second harmonic generation efficiency, noncentrosymmetric structure, and good optical limiting nature with the nanosecond laser pulse .
HIV Treatment
The compound could potentially be used in the development of anti-HIV drugs . The 1,2,3-triazole moiety in its structure has been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV activity .
Antitubercular Activity
The compound could also be used in the development of antitubercular drugs . The 1,2,3-triazole moiety in its structure has been utilized in the development of several medicinal scaffolds that demonstrate antitubercular activity .
Antiviral Activity
The compound could potentially be used in the development of antiviral drugs . The 1,2,3-triazole moiety in its structure has been utilized in the development of several medicinal scaffolds that demonstrate antiviral activity .
Wirkmechanismus
Target of Action
The primary target of Phenyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate, also known as Apixaban, is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. Inhibition of FXa prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and platelet aggregation .
Mode of Action
Apixaban acts as a competitive inhibitor of FXa . It binds in the active site of FXa, preventing the interaction of FXa with its substrates and thereby inhibiting its activity . This results in a rapid onset of inhibition of FXa .
Biochemical Pathways
By inhibiting FXa, Apixaban affects the coagulation cascade, specifically the conversion of prothrombin to thrombin. This leads to a reduction in thrombin generation and consequently, a decrease in platelet aggregation . This action disrupts the coagulation cascade, preventing the formation of blood clots.
Pharmacokinetics
Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of Apixaban in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .
Result of Action
The inhibition of FXa by Apixaban leads to a reduction in thrombin generation and platelet aggregation . This results in antithrombotic efficacy, as demonstrated in pre-clinical studies of Apixaban in animal models . The compound has been shown to improve antithrombotic activity without excessive increases in bleeding times .
Action Environment
The action, efficacy, and stability of Apixaban can be influenced by various environmental factors It’s important to note that individual patient factors such as age, body weight, renal function, and concomitant medications can influence the pharmacokinetics and pharmacodynamics of Apixaban.
Eigenschaften
IUPAC Name |
phenyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-17-11-10-14(13-16(17)21-12-6-5-9-18(21)22)20-19(23)25-15-7-3-2-4-8-15/h2-4,7-8,10-11,13H,5-6,9,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMUPEWOPLKJJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)OC2=CC=CC=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{1-[(E)-2-phenylethenesulfonyl]piperidin-4-yl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2465054.png)

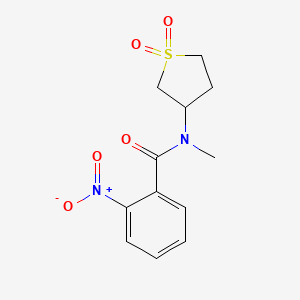
![N-(4-ethoxyphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2465061.png)
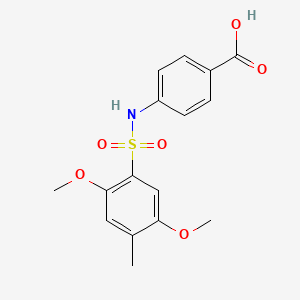
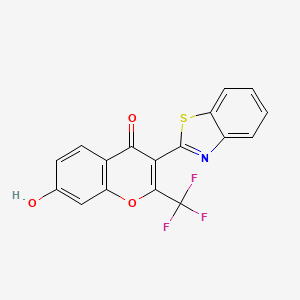
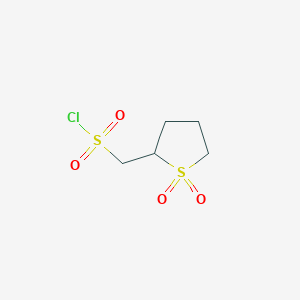
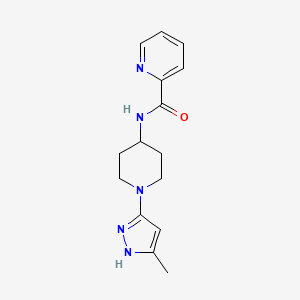
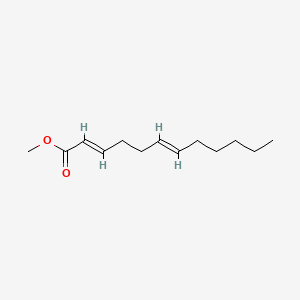

![N-[1-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]-N'-(3-fluorobenzyl)urea](/img/no-structure.png)
![5-oxo-1-phenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B2465074.png)
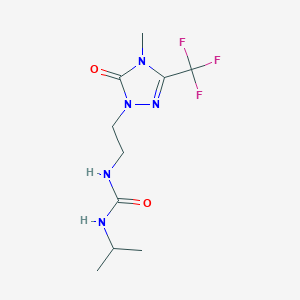
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2465077.png)